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molecular formula C20H24N2S3Sn2 B1466847 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1025451-57-3

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No. B1466847
M. Wt: 626 g/mol
InChI Key: INHYKPMJJAWZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296864B2

Procedure details

Compound (1) was dissolved in anhydrous THF (20 ml) in a nitrogen-filled flask. The solution was cooled down to −78° C. LDA was prepared from the reaction of diisopropylamine (0.5 g, 5.1 mmol, 3 eq.) and n-BuLi (3.12 ml, 5.1 mmol, 3 eq.) (1.6 M hexane solution) in anhydrous THF (2 ml), which was added to the above solution dropwise. After stirring for 1 h, trimethylstannyl chloride (3.8 ml, 3.8 mmol, 2.3 eq.) (1 M THF solution) was added and reacted for 1 h. The reaction was quenched by addition of water and the organic layer was extracted with ether, washed with water and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, the residue was purified by recrystallization from ethanol, giving the title compound as a needle-shaped purple crystal.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:14]2[C:10](=[N:11][S:12][N:13]=2)[C:9]([C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[CH:8][CH:7]=1.[CH:20]([NH:23][CH:24]([CH3:26])[CH3:25])([CH3:22])[CH3:21].[Li:27]CCCC.[CH3:32][Sn:33](Cl)([CH3:35])[CH3:34]>C1COCC1>[Li+:27].[CH3:21][CH:20]([N-:23][CH:24]([CH3:26])[CH3:25])[CH3:22].[CH3:32][Sn:33]([CH3:35])([CH3:34])[C:17]1[S:16][C:15]([C:9]2[C:10]3[C:14](=[N:13][S:12][N:11]=3)[C:6]([C:2]3[S:1][C:5]([Sn:33]([CH3:35])([CH3:34])[CH3:32])=[CH:4][CH:3]=3)=[CH:7][CH:8]=2)=[CH:19][CH:18]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3.12 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C1=CC=C(C2=NSN=C21)C=2SC=CC2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
C[Sn](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled flask
ADDITION
Type
ADDITION
Details
was added to the above solution dropwise
CUSTOM
Type
CUSTOM
Details
reacted for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Type
product
Smiles
C[Sn](C1=CC=C(S1)C1=CC=C(C2=NSN=C21)C=2SC(=CC2)[Sn](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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